molecular formula C12H16N2 B070686 2-Tert-butyl-1-methylbenzimidazole CAS No. 178394-77-9

2-Tert-butyl-1-methylbenzimidazole

Cat. No.: B070686
CAS No.: 178394-77-9
M. Wt: 188.27 g/mol
InChI Key: HFHHJBNFOGRDMA-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-methylbenzimidazole is a chemical compound featuring a benzimidazole core structure substituted with a tert-butyl group at the 2-position and a methyl group at the 1-nitrogen atom. This structure places it within a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and industrial chemistry . Benzimidazole derivatives are extensively investigated as key scaffolds in pharmaceutical research due to their wide spectrum of biological activities . These activities include serving as antiulcer agents , exhibiting anticancer and cytotoxic properties , and functioning as antifungal and antibacterial compounds . Other explored areas involve anthelmintic effects , enzyme inhibition , and activity as androgen receptor antagonists . The specific steric and electronic properties imparted by the tert-butyl substituent can be leveraged in coordination chemistry, as seen in related structures like 2-seleno-1-t-butylbenzimidazole, which is used to model interactions with metals . Researchers value this compound and its analogs for developing new therapeutic agents and for studying molecular interactions, such as enzyme binding and inhibition, particularly in the exploration of central nervous system targets like acetylcholinesterase and butyrylcholinesterase . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

178394-77-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-tert-butyl-1-methylbenzimidazole

InChI

InChI=1S/C12H16N2/c1-12(2,3)11-13-9-7-5-6-8-10(9)14(11)4/h5-8H,1-4H3

InChI Key

HFHHJBNFOGRDMA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C

Synonyms

1H-Benzimidazole,2-(1,1-dimethylethyl)-1-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

One of the primary applications of 2-tert-butyl-1-methylbenzimidazole is in the development of antimicrobial agents. The compound serves as a pharmacophore in the synthesis of various antibacterial and antifungal agents. For instance, it has been used as a precursor for synthesizing substituted benzimidazo[1,2-a]quinolones, which exhibit significant antifungal activity against pathogens like Cryptococcus neoformans and Candida albicans .

Case Study: Antifungal Drug Development

A recent study focused on the effectiveness of benzimidazole derivatives, including this compound, against Cryptococcus neoformans. The research demonstrated that these compounds could inhibit fungal growth at low concentrations, highlighting their potential as antifungal agents in clinical settings .

Materials Science

Coordination Polymers

This compound has been utilized in the synthesis of coordination polymer crystals that exhibit reversible solid-to-liquid phase transitions. These materials are significant for their potential applications in smart materials and sensors .

Table 1: Properties of Coordination Polymers Synthesized with this compound

PropertyValue
Phase Transition TemperatureVaries (specific to formulation)
SolubilitySoluble in organic solvents
StabilityHigh thermal stability

Corrosion Inhibition

The compound has also been studied for its corrosion inhibition properties. Its ability to form protective films on metal surfaces makes it a candidate for use in various industrial applications where metal corrosion is a concern.

Mechanism of Action

The inhibition mechanism involves adsorption onto metal surfaces, which prevents corrosive agents from interacting with the metal. Studies have shown that this compound can significantly reduce corrosion rates in acidic environments .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 2: Synthesis Conditions for this compound

ParameterCondition
Temperature50-70 °C
Reaction Time4-6 hours
SolventEthanol or Acetonitrile

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-Tert-butyl-1-methylbenzimidazole C₁₂H₁₈N₂ 190.28 2-tert-butyl, 1-methyl High lipophilicity, steric bulk
2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole C₁₈H₂₀N₂O 280.36 2-(phenoxy-tert-butyl)methyl Polar ether linkage, moderate solubility
2-tert-butyl-1-[(2S)-2-methylbutyl]benzimidazole C₁₆H₂₄N₂ 244.38 1-branched alkyl chain Enhanced lipophilicity, chiral center
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate C₁₉H₂₀N₂O₃ 340.38 5-carboxylate, 2-phenyl High polarity, ester functionality

Key Observations :

  • Lipophilicity : The tert-butyl group in this compound increases lipophilicity compared to polar derivatives like the hydroxyethyl or carboxylate-containing compounds .
  • Solubility : Ether-linked derivatives (e.g., ) exhibit better aqueous solubility due to oxygen-containing groups, whereas alkyl-substituted analogs (e.g., ) are more lipid-soluble.
  • Steric Effects : Bulky tert-butyl groups hinder rotational freedom and influence binding interactions in biological systems .

Key Observations :

  • Antimicrobial Activity : Alkyl-substituted benzimidazoles (e.g., this compound) show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
  • Antitumor Potential: Carboxylate derivatives (e.g., ) exhibit cytotoxicity via interaction with cellular enzymes, a trait less pronounced in non-polar analogs.

Q & A

Q. What are the established synthetic routes for 2-tert-butyl-1-methylbenzimidazole, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via Phillips condensation, where o-phenylenediamine reacts with carboxylic acid derivatives under acidic conditions . Tert-butyl nitrite-mediated nitrogen transfer reactions at room temperature offer improved regioselectivity for benzimidazole formation . For optimized yields (e.g., 75–94%), refluxing with potassium carbonate and magnesium chloride in methanol/water mixtures is recommended, followed by ethyl acetate extraction and crystallization . Catalyst-free mechanochemical synthesis using ball milling has also been reported, reducing solvent waste .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR/IR : 1^1H and 13^13C NMR verify substituent positions (e.g., tert-butyl protons at δ ~1.4 ppm, methyl groups at δ ~2.6 ppm). IR confirms N–H stretching (~3200 cm1^{-1}) and aromatic C=C bonds .
  • X-ray Crystallography : Single-crystal studies reveal bond angles (e.g., N1–C18–C19 = 113.43°) and torsional distortions caused by steric hindrance from the tert-butyl group .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Storage at 2–8°C in inert atmospheres prevents decomposition. HPLC purity (>95%) is maintained for >6 months under these conditions. Degradation products, such as oxidized sulfinyl derivatives, form at room temperature in humid environments, detectable via TLC monitoring .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatizing this compound for pharmacological applications?

  • Methodological Answer :
  • Substitution Reactions : Use DMF/DMSO with alkoxides or amines at 80–100°C to functionalize the N1 or C2 positions .
  • Antibacterial Derivatives : Introduce phenoxymethyl-triazole-thiazole groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), achieving MIC values <1 µg/mL against S. aureus .
  • Antiulcer Agents : Modify the sulfoxide moiety (e.g., 5-methoxy substitutions) to enhance proton pump inhibition, as seen in analogues with IC50_{50} < 0.1 µM .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets, such as hydrogen bonding between the benzimidazole core and ATPase active sites .
  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack sites (e.g., C4/C7 positions) and frontier molecular orbital energies for redox stability .

Q. What experimental approaches resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Validate protocols using anhydrous MgCl2_2 (critical for eliminating hydrolysis side reactions) and monitor reaction progress via in-situ FTIR .
  • Meta-Analysis : Compare bioactivity datasets using standardized assays (e.g., microbroth dilution for antimicrobial studies) to account for variability in inoculum size or solvent effects .

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